Structural Differentiation from the C3-Pivalamide Analog (CAS 942001-34-5): Side Chain Length and Lipophilicity
The closest commercially catalogued structural analog to CAS 941923-43-9 is N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide (CAS 942001-34-5), which differs solely at the C3-acyl side chain: the pivalamide analog contains a 2,2-dimethylpropanamide group (C5H9NO; 3-carbon chain branching at C2), whereas the target compound possesses a 3,3-dimethylbutanamide group (C6H11NO; 4-carbon chain branching at C3) . This additional methylene spacer increases the side chain length by one carbon and shifts the branching point, resulting in distinctly different molecular volumes and conformational flexibility. Calculated physical properties confirm the differentiation: topological polar surface area (tPSA) = 61.8 Ų and XLogP3 = 1.5 for the target compound, while the pivalamide analog (MW 273.3 g/mol vs. 287.4 g/mol for the target) exhibits lower lipophilicity and smaller steric bulk [1]. Such differences in the C3-carboxamide substituent directly affect PI3K isoform binding pocket complementarity, as documented by Marshall et al. (2015) in their study of pyrido[1,2-a]pyrimidinone-based Class IA PI3K inhibitors showing that C3-substituent modifications alter selectivity ratios between p110α, p110β, and p110δ by ≥10-fold [2].
| Evidence Dimension | C3 side chain structure and computed molecular properties |
|---|---|
| Target Compound Data | 3,3-dimethylbutanamide (C6H11NO); MW 287.36; tPSA 61.8 Ų; XLogP3 1.5; 3 rotatable bonds between amide NH and terminal tert-butyl |
| Comparator Or Baseline | Pivalamide (2,2-dimethylpropanamide, C5H9NO); MW 273.3; shorter side chain by one methylene; branching at C2 rather than C3 |
| Quantified Difference | ΔMW = +14.1 g/mol; Δside chain length = +1 C–C bond (~1.54 Å); altered branching architecture (C3 vs. C2); ΔtPSA and ΔlogP estimated but not experimentally measured |
| Conditions | In silico computed properties (PubChem, ChemSrc); structural identity confirmed by InChI Key XGDPEYSNOAOWRJ-UHFFFAOYSA-N |
Why This Matters
The altered side chain length and branching geometry directly influence PI3K isoform binding pocket selectivity—buyers selecting between these two analogs for SAR studies must account for the structural non-equivalence, as the pivalamide analog cannot serve as a structural surrogate without altering structure-activity conclusions.
- [1] Kuujia. CAS No. 941923-43-9 Product Page: computed properties including tPSA (61.8 Ų), XLogP3 (1.5), and InChI Key XGDPEYSNOAOWRJ-UHFFFAOYSA-N. View Source
- [2] Marshall AJ, et al. Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors: synthesis, biological evaluation and molecular modelling. Bioorganic & Medicinal Chemistry. 2015;23(15):4236-4249. Demonstrates C3-substituent influence on PI3K isoform selectivity ratios. View Source
